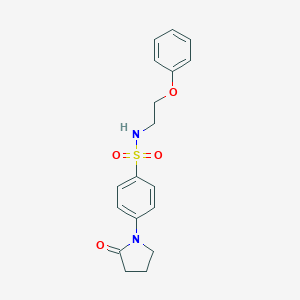
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has been studied extensively for its potential in treating various diseases.
Wirkmechanismus
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various client proteins. By inhibiting HSP90, this compound destabilizes its client proteins, leading to their degradation and subsequent inhibition of their activity. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, this compound has been shown to inhibit the activity of various client proteins involved in cell cycle regulation, leading to cell cycle arrest and subsequent inhibition of cell proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In inflammation research, this compound has been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HSP90 inhibition. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its potential for off-target effects and toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide research, including its potential in combination therapy with other anticancer agents, its potential in treating other diseases, and the development of more potent and selective HSP90 inhibitors. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential for off-target effects and toxicity.
Synthesemethoden
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-N-(2-phenoxyethyl)benzenesulfonamide with pyrrolidine-2,5-dione in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been studied extensively for its potential in treating various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, this compound has been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In cardiovascular research, this compound has been shown to inhibit the proliferation of smooth muscle cells, indicating its potential in preventing restenosis after angioplasty.
Eigenschaften
Molekularformel |
C18H20N2O4S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H20N2O4S/c21-18-7-4-13-20(18)15-8-10-17(11-9-15)25(22,23)19-12-14-24-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-14H2 |
InChI-Schlüssel |
DTGAWPFCSNMFGI-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide](/img/structure/B299549.png)

![Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
![4-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-N-phenyl-1,3-thiazol-2-amine](/img/structure/B299556.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide](/img/structure/B299564.png)



![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)
